molecular formula C34H32N4O2 B1682740 Telmisartan methyl ester CAS No. 528560-93-2

Telmisartan methyl ester

Cat. No. B1682740
M. Wt: 528.6 g/mol
InChI Key: HJCCZIABCSDUPE-UHFFFAOYSA-N
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Description

Telmisartan methyl ester is a derivative of Telmisartan, an angiotensin II receptor antagonist (ARB) used in the management of hypertension . It is assembled from two different benzimidazole subunits and a biphenyl-2-carboxylic acid fragment .


Synthesis Analysis

The synthesis of Telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines. This approach allows Telmisartan to be obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid . The key bis-benzimidazole structure is constructed via this process .


Molecular Structure Analysis

The molecular formula of Telmisartan methyl ester is C34H32N4O2 . It has a molecular weight of 528.6 g/mol .


Chemical Reactions Analysis

The key bis-benzimidazole structure in Telmisartan is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This process avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures .


Physical And Chemical Properties Analysis

Telmisartan methyl ester has a molecular weight of 528.6 g/mol . Its molecular formula is C34H32N4O2 .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Telmisartan is an effective, long-lasting, nonpeptide antagonist of the angiotensin II type-1 (AT1) receptor that is indicated for the treatment of essential hypertension .
    • Method : It selectively inhibits stimulation of the AT1 receptor by angiotensin II without affecting other receptor systems involved in cardiovascular regulation .
    • Results : Very high lipophilicity a unique feature of telmisartan attached with a high volume of distribution indicate that the compound offers the clinically important advantage of good tissue penetration .
  • Chemical Synthesis

    • Application : An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines .
    • Method : The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines .
    • Results : By adopting this approach, telmisartan was obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid .
  • Cardiovascular Protection

    • Application : Telmisartan is known to offer cardiovascular protection . It is effective in protecting target organs such as the heart and blood vessels .
    • Method : Telmisartan selectively inhibits the angiotensin II type-1 (AT1) receptor, which plays a crucial role in cardiovascular regulation .
    • Results : The high lipophilicity and large volume of distribution of Telmisartan allow it to penetrate tissues effectively, providing clinically significant advantages .
  • Treatment of Hypertension

    • Application : Telmisartan is indicated for the treatment of hypertension . It is used to lower blood pressure, reducing the risk of fatal and nonfatal cardiovascular events .
    • Method : Telmisartan works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .
    • Results : Regular use of Telmisartan can help control high blood pressure, but it does not cure it .
  • Impurity Profiling

    • Application : Telmisartan Methyl Ester is used in Telmisartan impurity profiling .
    • Method : It is used during the commercial production of Telmisartan and its related formulations to ensure the quality and safety of the final product .
    • Results : The use of Telmisartan Methyl Ester helps meet the limits and threshold values specified by respective drug legislations, FDA, and pharmacopoeial guidelines .
  • Improved Synthesis

    • Application : An improved synthesis of Telmisartan has been reported .
    • Method : This involves a cross-coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline .
    • Results : This approach yields Telmisartan in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid .
  • Cardiovascular and Renal Protection

    • Application : Telmisartan is known to effectively protect cardiovascular and renal target organs . It is suitable for all types of hypertensive patients who cannot tolerate or are allergic to other antihypertensive drugs .
    • Method : Telmisartan selectively inhibits the angiotensin II type-1 (AT1) receptor, which plays a crucial role in cardiovascular and renal regulation .
    • Results : The high lipophilicity and large volume of distribution of Telmisartan allow it to penetrate tissues effectively, providing clinically significant advantages .
  • Impurity Profiling in Commercial Production

    • Application : Telmisartan Methyl Ester is used in Telmisartan impurity profiling during commercial production of Telmisartan and its related formulations .
    • Method : It is used to ensure the quality and safety of the final product as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines .
    • Results : The use of Telmisartan Methyl Ester helps meet the specified limits and threshold values, ensuring the quality and safety of the final product .
  • Improved Synthesis

    • Application : An improved synthesis of Telmisartan has been reported .
    • Method : This involves a cross-coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline .
    • Results : This approach yields Telmisartan in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid .

Safety And Hazards

Telmisartan is suspected of damaging the unborn child . Therefore, it is contraindicated during pregnancy . It is also advised not to handle Telmisartan until all safety precautions have been read and understood .

Future Directions

The synthesis of Telmisartan has been improved by adopting a copper-catalyzed cyclization of o-haloarylamidines . This approach avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures . This methodology overcomes many of the drawbacks associated with previously reported syntheses .

properties

IUPAC Name

methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCZIABCSDUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467572
Record name Telmisartan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telmisartan methyl ester

CAS RN

528560-93-2
Record name Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528560-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmisartan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELMISARTAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (BIM) (4 g), Aliquat® 175 (1.36 ml), K2CO3 (8.19 g), and toluene (50 ml) were added to a 250 ml round bottom flask equipped with a magnetic stirring bar and reflux condenser. The mixture was heated to reflux (about 85-90° C.) until a clear brown organic solution was obtained. 4′bromomethyl-biphenyl-2-carboxylic acid (BMBP) methyl ester (4.5 g) in toluene (24 ml) was added to the clear brown organic solution to form a reaction mixture. The reaction mixture was stirred for about 6 hrs then cooled by ice bath and filtered forming a cooled reaction mixture. The cooled reaction mixture was then extracted twice with water (20 ml), dried over MgSO4, and evaporated forming telmisartan methyl ester (5.02 g), which is about a 69% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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